molecular formula C10H13NOS2 B12984754 5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde

5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde

Cat. No.: B12984754
M. Wt: 227.4 g/mol
InChI Key: XXQNIGMURSMLJD-UHFFFAOYSA-N
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Description

5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde: is a heterocyclic compound that features a thiophene ring substituted with a carbaldehyde group and a thiomorpholine moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of thiophene derivatives typically employs scalable and efficient synthetic routes. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions, while the carbaldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • Thiophene-2-carbaldehyde
  • 5-(Thiomorpholin-4-yl)thiophene-2-carbaldehyde
  • 3-Methylthiomorpholine derivatives

Comparison: 5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both the thiomorpholine moiety and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13NOS2

Molecular Weight

227.4 g/mol

IUPAC Name

5-(3-methylthiomorpholin-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NOS2/c1-8-7-13-5-4-11(8)10-3-2-9(6-12)14-10/h2-3,6,8H,4-5,7H2,1H3

InChI Key

XXQNIGMURSMLJD-UHFFFAOYSA-N

Canonical SMILES

CC1CSCCN1C2=CC=C(S2)C=O

Origin of Product

United States

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